molecular formula C20H21N3O2 B11142509 N-(1H-1,3-benzimidazol-2-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11142509
M. Wt: 335.4 g/mol
InChI Key: KRDFKRLKRDICGJ-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives. The resulting benzimidazole is then alkylated with a suitable alkylating agent to introduce the benzimidazol-2-ylmethyl group.

The next step involves the formation of the tetrahydropyran ring. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions. The final step is the coupling of the benzimidazol-2-ylmethyl group with the tetrahydropyran ring, typically using a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form benzimidazole N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction can yield amine derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structural motifs to N-(1H-1,3-benzimidazol-2-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exhibit significant anticancer activities. For instance, derivatives of benzimidazole have been shown to inhibit dihydrofolate reductase, a critical enzyme in purine synthesis, which is often targeted in cancer therapies .

Case Study:
A study evaluating the anticancer properties of benzimidazole derivatives reported that certain compounds demonstrated IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating strong potential as anticancer agents .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar benzimidazole derivatives have shown effectiveness against various bacterial and fungal strains. The mechanism typically involves disrupting cellular processes by interacting with microbial enzymes or receptors .

Case Study:
In vitro studies have demonstrated that specific benzimidazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent efficacy .

Synthesis and Development

The synthesis of this compound typically involves multi-step synthetic pathways that allow for the introduction of various substituents to optimize biological activity. This flexibility in synthesis makes it an attractive candidate for further modifications aimed at enhancing its pharmacological profiles.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its combination of a benzimidazole moiety with a tetrahydropyran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety attached to a tetrahydropyran ring , which is significant for its biological interactions. Its molecular formula is C21H23N3O2C_{21}H_{23}N_{3}O_{2}, with a molecular weight of approximately 335.4 g/mol . The unique structural characteristics contribute to its potential as a bioactive molecule.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors. The benzimidazole component is known for its ability to inhibit enzyme activity, which can disrupt critical cellular processes. This suggests that the compound may serve as a candidate for drug discovery aimed at various diseases.

Pharmacological Properties

Research indicates that compounds bearing the benzimidazole nucleus exhibit a broad spectrum of pharmacological activities, including:

  • Antimicrobial : Exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer : Potentially inhibits cancer cell proliferation.
  • Immunomodulatory : May influence immune cell function and proliferation .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of cancer cell proliferation
ImmunomodulatoryModulation of immune response

Case Studies and Research Findings

Numerous studies have explored the biological activity of benzimidazole derivatives, including this compound. For instance:

  • Immunomodulatory Effects : A related benzimidazole derivative was shown to inhibit H+/K+-ATPases in T cells, leading to decreased cell proliferation by inducing intracellular acidification. This research highlights the potential for developing new immunomodulatory agents based on similar structures .
  • Antimicrobial Activity : Various benzimidazole derivatives have demonstrated significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could possess comparable antimicrobial efficacy .
  • Structure-Activity Relationship (SAR) : A comprehensive review indicated that modifications to the benzimidazole structure can significantly enhance bioactivity. The presence of electron-withdrawing groups has been associated with improved antimicrobial properties .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C20H21N3O2/c24-19(21-14-18-22-16-8-4-5-9-17(16)23-18)20(10-12-25-13-11-20)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,24)(H,22,23)

InChI Key

KRDFKRLKRDICGJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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